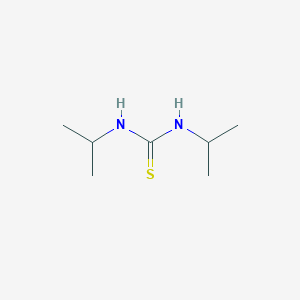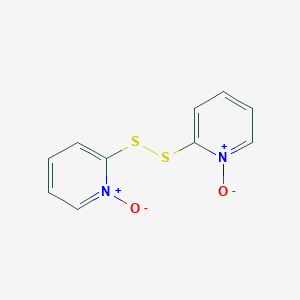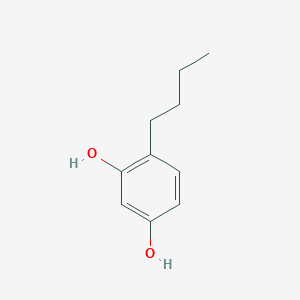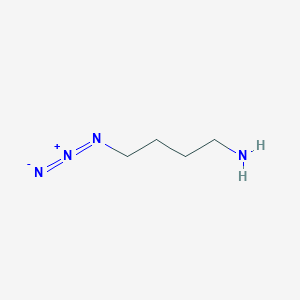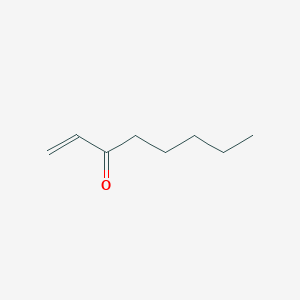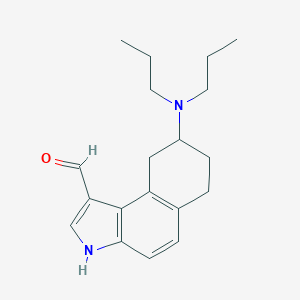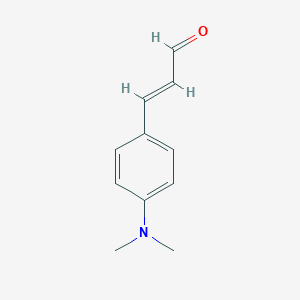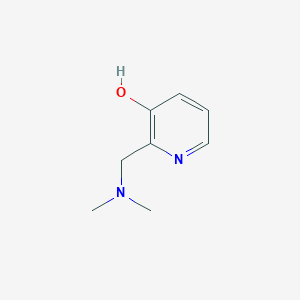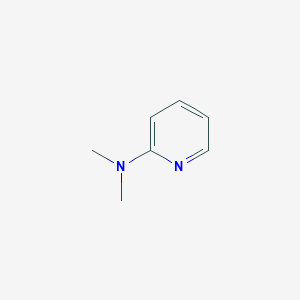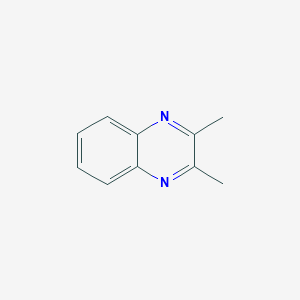
2,3-Dimethylquinoxaline
Vue d'ensemble
Description
2,3-Dimethylquinoxaline is a quinoxaline derivative characterized by the substitution of methyl groups at the second and third positions of the quinoxaline ring.
Mécanisme D'action
Target of Action
2,3-Dimethylquinoxaline (DMQ) is a quinoxaline derivative that has been found to have diverse biological properties . It has been studied for its potential applications in cancer therapy and as an antimicrobial agent targeting various pathogens
Mode of Action
DMQ has been shown to have a gastroprotective effect against indomethacin-induced gastric ulcers . It interacts with its targets, leading to a significant decrease in levels of inflammatory biomarkers such as TNF-α, IL-6, Cox-2, IFN-γ, and IL-β 1 . At the same time, it increases the levels of the gastroprotective mediator prostaglandin E2 (PGE2) and mucin .
Biochemical Pathways
It has been observed that dmq can influence the levels of various inflammatory biomarkers and gastroprotective mediators . This suggests that DMQ may affect the biochemical pathways related to inflammation and gastric protection.
Result of Action
DMQ has demonstrated promising gastroprotective effects against indomethacin-induced gastric ulcers . This is evidenced by alterations in histopathological data and upregulation of gene expression . Specifically, DMQ treatment led to a significant reduction in ulcer-induced pathological alterations and upregulation of tumor suppressor genes (NF-κB levels) .
Analyse Biochimique
Biochemical Properties
2,3-Dimethylquinoxaline is a synthetic compound with a melting point of 104-108 °C
Cellular Effects
This compound has been shown to have gastroprotective effects against indomethacin-induced gastric ulcers in rats . It significantly decreased levels of inflammatory biomarkers (TNF-α, IL-6, Cox-2, IFN-γ, and IL-β 1) while increasing gastroprotective mediator prostaglandin E2 (PGE2) and mucin levels .
Molecular Mechanism
It is known to interact with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have significant effects over time. For instance, it has been shown to have gastroprotective effects against indomethacin-induced gastric ulcers in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_4\text{H}6\text{O}2 \rightarrow \text{C}{10}\text{H}{10}\text{N}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes, such as catalytic methods or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2,3-Dimethylquinoxaline can be compared to other quinoxaline derivatives, such as:
Quinoxaline: The parent compound, which lacks the methyl substitutions at positions 2 and 3.
2-Methylquinoxaline: A derivative with a single methyl group at position 2.
3-Methylquinoxaline: A derivative with a single methyl group at position 3.
Uniqueness: The presence of two methyl groups at positions 2 and 3 in this compound enhances its lipophilicity and may contribute to its unique biological activities compared to other quinoxaline derivatives .
Propriétés
IUPAC Name |
2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNZQFCDGOQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062355 | |
| Record name | Quinoxaline, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream colored or brown powder; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dimethylquinoxaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2379-55-7 | |
| Record name | 2,3-Dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoxaline, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2NH2OBE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dimethylquinoxaline?
A1: this compound has the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol. [] (https://www.semanticscholar.org/paper/eaaaa833929f3cff5481d38d72a613bb27b2b050)
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize techniques like UV/Vis, IR, 1H NMR, 13C NMR, and mass spectrometry to characterize this compound. [, , , , , , , , ]
Q3: Is this compound a planar molecule?
A3: X-ray crystallography studies confirm that this compound exists as a planar molecule in its crystalline form. [] (https://www.semanticscholar.org/paper/eaaaa833929f3cff5481d38d72a613bb27b2b050)
Q4: How is this compound used in analytical chemistry?
A4: this compound is a valuable derivatizing agent in quantifying diacetyl in beverages like beer. The derivatization reaction with o-phenylenediamine forms a stable and detectable compound for analysis by GC/MS or HPLC. [, , ]
Q5: Can this compound act as a ligand in coordination chemistry?
A5: Yes, this compound can function as a ligand, coordinating with transition metals like copper and nickel to form complexes with varying geometries. [, , , ]
Q6: How does this compound behave in electrochemical reactions?
A6: Studies reveal that this compound undergoes two successive one-electron reductions in acidic environments. Its reduced forms exhibit reactivity towards molecular oxygen, making it relevant for catalytic oxygen reduction. []
Q7: What is known about the photochemical reactivity of this compound?
A7: this compound participates in photochemical reactions. For example, under irradiation, it adds to tetrahydrofuran, primarily yielding a 1,2-addition product. []
Q8: Does this compound possess any antifungal activity?
A8: Research suggests that this compound demonstrates in vitro and in vivo antifungal activity against Madurella mycetomatis, a fungus responsible for eumycetoma. [, ]
Q9: Has the toxicity of this compound been evaluated?
A9: Toxicity studies in rodents indicate an acceptable safety profile for this compound, although some changes in blood parameters and histological findings at high doses necessitate further investigation. [, , ]
Q10: What are the potential applications of this compound in wound healing?
A10: Preliminary research using a rat model suggests that this compound hydrogel may accelerate wound healing, potentially through its anti-inflammatory properties. []
Q11: Does this compound show any potential as a gastroprotective agent?
A11: Studies in a rat model of indomethacin-induced gastric ulcer indicate that this compound might exert gastroprotective effects by modulating inflammatory mediators and enhancing mucosal defense mechanisms. []
Q12: How can this compound-1-oxides be synthesized?
A12: An efficient synthesis route involves the cyclization of 2-(arylimino)-3-(hydroxyimino)butanes using bis(acetoxy)phenyl-λ3-iodane as an oxidant. []
Q13: What happens when 6-halogeno-2,3-dimethylquinoxalines react with potassium amide?
A13: Amination reactions occur, leading to the formation of 5-amino and 6-amino derivatives. Interestingly, the reaction proceeds through the intermediate formation of 5,6-didehydro-2,3-dimethylquinoxaline. []
Q14: Can this compound be used to build more complex heterocyclic systems?
A14: Yes, it can be a building block for synthesizing tricyclic pyridoquinoxalines via the Gould-Jacobs reaction. This involves reacting 6-amino-2,3-dimethylquinoxaline with (alkoxymethylidene)malonic derivatives. []
Q15: How does the structure of this compound relate to its biological activity?
A15: While specific SAR data is limited in the provided papers, modifications to the quinoxaline core, such as substitutions at different positions or the introduction of N-oxides, can influence its biological activity and pharmacological properties. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



